molecular formula C9H4F3NO B8452565 6,7,8-Trifluorocarbostyril

6,7,8-Trifluorocarbostyril

Cat. No. B8452565
M. Wt: 199.13 g/mol
InChI Key: VZNNMTNTTIQWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05053509

Procedure details

4-Chloro-6,7,8-trifluorocarbostyril (60.83 g), suspended in acetic acid (520 cc) and triethylamine (38.15 cc), is hydrogenated under a pressure of 1 atmosphere at a temperature in the region of 25° C. in the presence of palladium on charcoal (5.25 g; 10% Pd) until the absorption of hydrogen is complete. The reaction mixture is then heated to approximately 40° C. and filtered at the same temperature through diatomaceous silica for filtration. The filtrate is concentrated under reduced pressure (20 kPa) at a temperature in the region of 50° C. The dry extract is taken up with water (400 cc); the insoluble matter is drained and washed with water (4×170 cc), ethanol (2×110 cc) and isopropyl ether (2×100 cc). 6,7,8-Trifluorocarbostyril (48.35 g) is obtained in the form of a colorless solid, subliming at 288° C., which is used without further purification for the subsequent steps.
Name
4-Chloro-6,7,8-trifluorocarbostyril
Quantity
60.83 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[C:7]([F:14])[C:8]([F:13])=[C:9]([F:12])[CH:10]=2)[NH:5][C:4](=[O:15])[CH:3]=1>C(O)(=O)C>[F:12][C:9]1[CH:10]=[C:11]2[C:6](=[C:7]([F:14])[C:8]=1[F:13])[NH:5][C:4](=[O:15])[CH:3]=[CH:2]2

Inputs

Step One
Name
4-Chloro-6,7,8-trifluorocarbostyril
Quantity
60.83 g
Type
reactant
Smiles
ClC1=CC(NC2=C(C(=C(C=C12)F)F)F)=O
Step Two
Name
Quantity
520 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
triethylamine (38.15 cc), is hydrogenated under a pressure of 1 atmosphere at a temperature in the region of 25° C. in the presence of palladium on charcoal (5.25 g; 10% Pd) until the absorption of hydrogen
FILTRATION
Type
FILTRATION
Details
filtered at the same temperature through diatomaceous silica for filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure (20 kPa) at a temperature in the region of 50° C
EXTRACTION
Type
EXTRACTION
Details
The dry extract
WASH
Type
WASH
Details
washed with water (4×170 cc), ethanol (2×110 cc) and isopropyl ether (2×100 cc)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=CC(NC2=C(C1F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48.35 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.